N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide
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Overview
Description
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide is a small molecule inhibitor known for its potential in treating various types of cancer and autoimmune diseases. This compound is characterized by the presence of a trifluoromethoxy group, which plays a significant role in its pharmacological properties .
Preparation Methods
The synthetic route often employs Suzuki–Miyaura coupling, a widely-used method for forming carbon-carbon bonds under mild and functional group tolerant conditions . Industrial production methods may involve optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring or the benzamido group.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide has shown promising results in preclinical studies for the treatment of various types of cancer and autoimmune diseases. Its applications extend to:
Chemistry: Used as a reagent in organic synthesis, particularly in reactions involving trifluoromethylation.
Biology: Studied for its effects on cellular pathways and molecular targets.
Medicine: Investigated for its potential as a therapeutic agent in oncology and immunology.
Industry: Utilized in the development of pharmaceuticals and agrochemicals due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide involves inhibition of specific molecular targets and pathways. It acts by binding to and inhibiting enzymes or receptors that play a crucial role in disease progression. The trifluoromethoxy group enhances its binding affinity and selectivity, contributing to its therapeutic effects .
Comparison with Similar Compounds
N,N-dimethyl-4-((4-(trifluoromethoxy)benzamido)methyl)piperidine-1-carboxamide can be compared with other trifluoromethyl group-containing compounds, such as:
Fluoxetine: An antidepressant with a trifluoromethyl group that enhances its pharmacological activity.
Efavirenz: An antiretroviral drug used in the treatment of HIV, also containing a trifluoromethyl group.
Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that contributes to its anti-inflammatory properties.
The uniqueness of this compound lies in its specific molecular structure, which imparts distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-4-[[[4-(trifluoromethoxy)benzoyl]amino]methyl]piperidine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22F3N3O3/c1-22(2)16(25)23-9-7-12(8-10-23)11-21-15(24)13-3-5-14(6-4-13)26-17(18,19)20/h3-6,12H,7-11H2,1-2H3,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDHKGKQPQIYAT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C2=CC=C(C=C2)OC(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22F3N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.